3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid

Acid dye thermodynamics free amino azo dye affinity wash fastness wool nylon

Sourcing a derivatizable monoazo intermediate often leads to shade mismatch and regulatory gaps when substitutes lack the free amine. 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid (CAS 85895-92-7) provides a REACH-registered scaffold with a synthetically addressable -NH2 group, enabling diazotization, acetylation, or bis-azo formation. Key differentiators: • Free para-NH2 handle for derivatization; methoxy directs electrophilic substitution • Bathochromic absorption 460-554 nm; ε 2.14-3.34×10⁴ L·mol⁻¹·cm⁻¹ • REACH Intermediate (Joint submission); distinct from Acid Orange 6/7 • Projected 50-93% exhaustion on nylon 6,6 with rapid leveling Multi-kg lots available for global shipment; immediate inquiry.

Molecular Formula C13H13N3O5S
Molecular Weight 323.33 g/mol
CAS No. 85895-92-7
Cat. No. B12685951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid
CAS85895-92-7
Molecular FormulaC13H13N3O5S
Molecular Weight323.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O
InChIInChI=1S/C13H13N3O5S/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17/h2-7,17H,14H2,1H3,(H,18,19,20)
InChIKeyLTGCMYGQTCMNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 85895-92-7: Structural & Industrial Overview


3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid (CAS 85895-92-7; EC 288-768-5; molecular formula C₁₃H₁₃N₃O₅S; molecular weight 323.32 g/mol) is a synthetic monoazo acid dye belonging to the sulphonated hydroxyazobenzene class [1]. Its diazo component is 4-amino-2-methoxyaniline (2-methoxy-1,4-phenylenediamine), and its coupling component is 4-hydroxybenzenesulphonic acid, yielding a deep orange hue . The compound is registered under EU REACH as an Active Intermediate (Joint submission, Intermediate use only, last updated 20-02-2018) at a total tonnage band classified as Intermediate use only [1]. It is listed in the ECHA C&L Inventory as a constituent of a reaction product mixture (EC 943-210-6) with a notified classification of Aquatic Chronic 3 (H412) [2]. Computed physicochemical properties include a density of 1.52 g/cm³ and a refractive index of 1.659 . Note: This compound is sometimes commercially mislabeled as 'Acid Orange 6,' but it is structurally distinct from C.I. Acid Orange 6 (CI 14270; CAS 547-57-9), which is 4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid sodium salt — a resorcinol-coupled monoazo dye lacking both the methoxy and free amino substituents [3].

1 Free –NH₂ handle enables downstream dye synthesis and derivatization studies
2 Leveling-type acid dye candidate for nylon/wool dyeing research with exhaustion focus
3 Benzene-coupled scaffold supports anaerobic biodegradability model studies

Generic Substitution Risks for CAS 85895-92-7


Substituting CAS 85895-92-7 with superficially similar monoazo acid dyes — such as C.I. Acid Orange 7 (CAS 633-96-5) or C.I. Acid Orange 6/CI 14270 (CAS 547-57-9) — introduces three categories of quantifiable divergence that undermine process reproducibility and regulatory compliance. First, the free primary aromatic amine (–NH₂) at the para position of the diazo component ring is not present in either Acid Orange 7 (naphthol-coupled, no amino substituent) or CI 14270 (resorcinol-coupled, no amino substituent); this –NH₂ group directly affects dye–fiber thermodynamics, with unacetylated free-amino azo dyes exhibiting higher standard affinity (–Δμ°) but inferior wash and perspiration fastness compared to their acetylated counterparts on both wool and nylon 6,6 [1]. Second, the ortho-methoxy (–OCH₃) substituent bathochromically shifts λₘₐₓ and modulates the molar extinction coefficient relative to methoxy-free analogs; methoxy-functionalized monoazo acid dyes on a 4-hydroxybenzenesulphonic acid scaffold absorb in the 460–554 nm range with ε values of 2.14–3.34 × 10⁴ L·mol⁻¹·cm⁻¹, producing distinct shade coordinates that cannot be matched by naphthol- or resorcinol-based orange dyes [2]. Third, the compound's REACH registration as an Intermediate (Joint submission, Intermediate use only) imposes specific regulatory boundary conditions that do not apply to fully registered acid dyes; procurement of an unregistered or differently registered substitute may invalidate a downstream user's compliance posture [3]. Generic interchange without requalification therefore risks shade mismatch, fastness failure, and regulatory non-conformance.

Free –NH₂ group alters dye affinity and fastness balance — may shift performance away from acetylated or –NH₂-free orange acid dyes.
Methoxy substituent bathochromically shifts absorption and raises extinction coefficient — shade and tinctorial strength cannot be matched by methoxy-free analogs.
REACH Intermediate-only registration (EC 288-768-5) restricts legal use to chemical transformation within the EEA — direct application as a dye is not compliant.

CAS 85895-92-7: Differentiation from Structural Analogs


Free Amine Substituent: Affinity vs. Fastness Trade-Off

CAS 85895-92-7 carries a free –NH₂ group at the para position of the diazo-component phenyl ring. This is absent in Acid Orange 7 (naphthol coupler, no amino substituent) and in CI 14270 Acid Orange 6 (resorcinol coupler, no amino substituent). In a systematic study of H-acid-derived azo dyes containing free amino groups applied to wool and nylon 6,6, unacetylated (free –NH₂) dyes exhibited higher equilibrium partition coefficients (K) and higher standard affinity (–Δμ°) compared to their acetylated analogs; however, the acetylated dyes showed improved wash fastness and perspiration fastness on both fabrics, with a hypsochromic shift in shade [1]. This means CAS 85895-92-7, by retaining the free –NH₂, is predicted to have higher inherent fiber substantivity than its N-acetyl or N-methyl analogs (e.g., CAS 87730-54-9, which bears an N-methylamino group), but at the cost of lower wet fastness. The free –NH₂ also confers pH responsiveness — protonation under acidic conditions modulates dye charge and fiber interaction — a feature absent in –NH₂-free analogs [1].

Free Amine Effect
Class-level
Higher standard affinity (–Δμ°) vs. acetylated form; lower wash and perspiration fastness on wool and nylon 6,6
Supports dye uptake vs. fastness review
Predicted from H-acid-based azo dye series; confirm on target compound
Acid dye thermodynamics free amino azo dye affinity wash fastness wool nylon acetylated vs unacetylated azo dye

Methoxy Substitution: Spectral Differentiation from Methoxy-Free Dyes

The ortho-methoxy group on the diazo-component ring of CAS 85895-92-7 is a key spectral differentiator from methoxy-free acid dyes such as Acid Orange 7 (CI 15510). Acid Orange 7 exhibits λₘₐₓ at 483–486 nm in water with ε ≥ 17,000 L·mol⁻¹·cm⁻¹ at 480–486 nm [2]. In contrast, methoxy-functionalized monoazo dyes based on 4-hydroxybenzenesulphonic acid scaffolds (structurally analogous to CAS 85895-92-7) show λₘₐₓ across 460–554 nm with ε ranging from 2.14 × 10⁴ to 3.36 × 10⁴ L·mol⁻¹·cm⁻¹ [1]. The methoxy group acts as an electron-donating substituent, increasing the electron density of the azo chromophore and shifting absorption bathochromically relative to the unsubstituted analog, while also raising the extinction coefficient through enhanced π→π* transition probability. This translates into a distinctly deeper, more intense orange shade with higher tinctorial strength per unit mass compared to methoxy-free orange acid dyes [1]. The dimethoxy analog (CAS 85895-90-5, bearing an additional –OCH₃ at position 5) would be expected to exhibit a further bathochromic shift and higher ε, while the N-methyl analog (CAS 87730-54-9) retains methoxy but replaces the free –NH₂, altering both λₘₐₓ and the pH-dependent spectral response.

Methoxy Spectral Shift
Reported
λₘₐₓ 460–554 nm; ε 2.14–3.34 × 10⁴ L·mol⁻¹·cm⁻¹
May support tinctorial strength comparison
Class-level range for methoxy-substituted monoazo dyes; single-compound data to verify
Methoxy azo dye spectroscopy molar extinction coefficient monoazo bathochromic shift methoxy nylon dye absorption maxima

Nylon Dyeing Performance: Exhaustion and Fastness Profile

No direct nylon-dyeing study on CAS 85895-92-7 itself has been identified in the public literature. However, Gbadegesin et al. (2025) evaluated a series of monoazo acid dyes synthesized from 2-amino-4,5-dimethoxybenzoic acid — a structurally related electron-rich methoxy-substituted diazo component — coupled with various naphthalene-sulphonic acid couplers, applied to nylon 6,6 [1]. These methoxy-bearing dyes achieved percentage exhaustion values of 50–93% on nylon 6,6, producing dark, intense hues of purple and orange [1]. The dyed nylon fabrics demonstrated wash fastness ratings of 3–5 (grey scale), light fastness of 4–7, and perspiration fastness of 3–5 [1]. By class-level inference, CAS 85895-92-7 — which also bears an electron-donating methoxy group on the diazo ring — is expected to fall within a similar performance envelope on nylon. For comparison, Acid Orange 7 (CI 15510) is commercially described as a leveling-type acid dye with better wash fastness than simple leveling dyes but requiring pH 5–6 and a leveling agent for uniform nylon exhaustion ; its light fastness is rated 4–6 (AATCC, 8 = highest) [2]. The presence of the free –NH₂ in CAS 85895-92-7 may shift the balance further toward higher affinity and exhaustion but modestly lower wet fastness relative to the –NH₂-free Acid Orange 7, consistent with the acetylation study findings [3].

Nylon Exhaustion Profile
Class-level
Exhaustion 50–93%; wash fastness 3–5; light fastness 4–7 (grey scale)
Projected performance envelope on nylon 6,6
Inferred from dimethoxy-substituted analog series; direct study not available
Nylon dye exhaustion acid dye build-up monoazo light fastness wash fastness grey scale

REACH Registration Status: Intermediate-Only vs. Full Registration

CAS 85895-92-7 holds a REACH registration under EC 288-768-5 with the specific status: Active, Intermediate, Joint submission, Intermediate use only (last updated 20-02-2018) [1]. This 'Intermediate use only' designation means the substance is legally permitted solely for transformation in a chemical process to produce another substance, and not for direct end-use application as a dye product within the EEA without a full registration [1][2]. This contrasts with Acid Orange 7 (CI 15510, EC 211-199-0, CAS 633-96-5), which is fully registered under REACH for broader industrial and consumer uses . In the ECHA C&L Inventory, CAS 85895-92-7 appears as part of a multi-constituent reaction product (EC 943-210-6) with a harmonized self-classification of Aquatic Chronic 3 (H412) [3]. For non-EEA procurement, the sodium salt form (CAS 85895-93-8, EC 288-769-0) may be commercially available and may carry different regulatory attributes. The dimethoxy analog (CAS 85895-90-5, EC 288-765-9) and the N-methyl analog (CAS 87730-54-9, EC 289-336-9) each have their own distinct EC numbers and may differ in registration scope [4]. These regulatory distinctions are procurement-critical: selecting a fully registered analog for a direct-application use case avoids the intermediate-use restriction, while the specific EC number determines which substance is referenced in safety data sheets and regulatory filings.

REACH Registration
Head-to-head
EC 288-768-5: Intermediate use only — not permitted for direct end-use dye application within EEA
Regulatory scope limits direct application
Contrasts with fully registered Acid Orange 7 (EC 211-199-0); verify registration for intended use
REACH intermediate registration azo dye regulatory ECHA registered substances chemical procurement compliance

Molecular Weight: Diffusion and Fastness Implications

The free acid form of the target compound (CAS 85895-92-7, C₁₃H₁₃N₃O₅S) has a molecular weight of 323.32 g/mol and contains a single –SO₃H group, positioning it among the smaller monoazo acid dyes . The dimethoxy analog (CAS 85895-90-5, sodium salt form: C₁₄H₁₄N₃NaO₆S, MW 375.33 g/mol) is approximately 16% heavier due to the additional –OCH₃ group and the sodium counterion . The N-methyl analog (CAS 87730-54-9, free acid: C₁₄H₁₅N₃O₅S, MW 337.35 g/mol) is ~4% heavier than the target [1]. In acid dye classification, smaller monoazo dyes with a single sulfonic acid group typically exhibit faster diffusion rates into fibers and better leveling (migration) properties during dyeing, but inferior wet fastness compared to larger, di-sulfonated milling dyes [2]. The relatively low MW of CAS 85895-92-7 thus predicts rapid strike and good leveling on nylon and wool — desirable for uniform shade in batch dyeing — but lower wash fastness than disulfonated or higher-MW acid dyes. The dimethoxy analog (CAS 85895-90-5), with higher MW, is expected to diffuse more slowly but yield marginally better wash fastness, creating a tunable trade-off for formulators who can choose between the two based on whether leveling or fastness is the priority [2].

Molecular Weight
Class-level
323.32 g/mol; single –SO₃H group
Predicts rapid diffusion and good leveling
~16% lighter than dimethoxy analog (CAS 85895-90-5); supports leveling-type dye classification
azo dye molecular weight diffusion acid dye exhaustion kinetics milling fastness molecular size monoazo dye substantivity

Anaerobic Biodegradation: Benzene vs. Naphthalene Couplers

Although no direct anaerobic degradation study on CAS 85895-92-7 itself has been published, the comparative degradation behavior of benzene-coupled monoazo dyes (structurally analogous to the target compound, which uses a 4-hydroxybenzenesulphonic acid coupler) versus naphthalene-coupled monoazo dyes (such as Acid Orange 7) has been documented. Singh et al. (2007) reported that in a sequential fixed-film anaerobic batch reactor (SFABR) operating at 300 mg/L dye concentration with 500 mg/L glucose as co-substrate, the benzene-coupled monoazo dye Acid Orange 6 (CI 14270; 4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid) achieved 75% COD removal, while the naphthalene-coupled Acid Orange 7 (CI 15510; 4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonic acid) achieved only 35% COD removal — a 2.1-fold difference [1][2]. Decolorization rates were comparable (168 vs. 176 mg/L/d), but the significantly higher COD removal for the benzene-coupled dye indicated more extensive mineralization of the aromatic amine cleavage products [1]. The benzene-coupled dye's cleavage product (aminoresorcinol) was further degraded within the SFABR cycle, whereas Acid Orange 7's cleavage product (1-amino-2-naphthol) accumulated and resisted further anaerobic degradation [1]. By structural analogy, CAS 85895-92-7 — which similarly couples to a benzene-based sulphonic acid (4-hydroxybenzenesulphonic acid) rather than a naphthalene system — is predicted to generate less recalcitrant aromatic amine metabolites upon anaerobic azo bond cleavage compared to naphthalene-coupled orange dyes, potentially enabling higher overall COD removal in downstream biological wastewater treatment.

Anaerobic COD Removal
Class-level
Benzene-coupled analog: 75% COD removal vs. naphthalene-coupled Acid Orange 7: 35% (SFABR, 300 mg/L dye)
Supports biodegradability comparison
Predicted from Acid Orange 6/7 study; benzenoid cleavage products expected less recalcitrant
azo dye anaerobic degradation COD removal monoazo wastewater decolorization azo bond reductive cleavage

CAS 85895-92-7 Application Scenarios


Synthesis of Downstream Dyes via Free Amine Handle

The REACH Intermediate-only registration of CAS 85895-92-7 identifies its primary legitimate industrial role: as a chemical intermediate for further transformation [1]. The free –NH₂ group at the para position of the diazo-component ring is a synthetically addressable functional handle that can undergo diazotization (for bis-azo dye formation), acetylation (to modulate fastness and shade), alkylation, or condensation reactions. This distinguishes CAS 85895-92-7 from –NH₂-free orange acid dyes such as Acid Orange 7, which lack a tractable amino group for further derivatization. The methoxy group additionally directs electrophilic substitution regiochemistry on the diazo ring. In a research or process-development context, procurement of CAS 85895-92-7 as a starting material enables the systematic exploration of structure–property relationships — specifically, the effect of derivatizing the free amine on dyeing thermodynamics, fastness, and shade — as demonstrated by Yakubu et al. (2009) for analogous free-amino azo dyes [2].

Nylon and Wool Dyeing: Prioritizing Exhaustion Over Fastness

Based on class-level evidence from methoxy-functionalized monoazo acid dyes (50–93% exhaustion on nylon 6,6), the low molecular weight (323.32 g/mol) and single –SO₃H group of CAS 85895-92-7 predict rapid diffusion and good leveling behavior on polyamide fibers [3][4]. This makes the compound a candidate for applications where uniform shade coverage and high first-exhaustion are critical — e.g., batch dyeing of nylon hosiery, carpet yarn, or wool knitwear where barré coverage is essential. However, the free –NH₂ group is expected to yield lower wash fastness (projected 3–5 grey scale) compared to acetylated or –NH₂-free analogs [2]. This limits suitability to end-uses with infrequent domestic laundering (e.g., upholstery, automotive interior textiles, or decorative wool items), where light fastness (projected 4–7) becomes the more relevant performance criterion [3].

Benzene-Coupled Azo Dye as Biotreatability Model

The structural analogy between CAS 85895-92-7 and the benzene-coupled Acid Orange 6 (CI 14270) — which achieved 75% COD removal vs. 35% for naphthalene-coupled Acid Orange 7 under identical anaerobic conditions [5] — positions the compound as a relevant model substrate for studying the anaerobic biodegradation of methoxy- and amino-substituted sulphonated azo dyes. The predicted azo-bond cleavage products (4-amino-2-methoxyaniline and 4-hydroxybenzenesulphonic acid) are benzenoid amines expected to be less recalcitrant than the 1-amino-2-naphthol generated from Acid Orange 7 [5]. Researchers investigating structure–biodegradability relationships in sulfonated azo dyes, or industrial R&D teams optimizing dye selection for wastewater-treatable formulations, can use CAS 85895-92-7 to probe the effect of the methoxy + free amino substitution pattern on mineralization kinetics and toxicity of cleavage products.

Spectroscopic Reference Standard for Methoxy-Hydroxyazobenzene Dyes

Methoxy-functionalized monoazo dyes on 4-hydroxybenzenesulphonic acid scaffolds absorb in the 460–554 nm range with molar extinction coefficients of 2.14–3.34 × 10⁴ L·mol⁻¹·cm⁻¹ [3]. CAS 85895-92-7, with its well-defined single-methoxy substitution pattern, can serve as a chromatographic and spectroscopic reference compound for method development (HPLC-DAD, LC-MS) targeting sulphonated azo dyes in environmental or industrial samples. Its computed density (1.52 g/cm³) and refractive index (1.659) provide additional identification anchors . This application is procurement-relevant for analytical laboratories, environmental monitoring agencies, and dye manufacturers requiring a characterized mono-methoxy monoazo standard with a free amino group for retention-time indexing and spectral library building.

Application
Selection Property
Validation Focus
Downstream dye synthesis via free amine derivatization
Free –NH₂ functional handle
Derivatization scope and product characterization
Nylon/wool dyeing research with high exhaustion priority
Leveling-type acid dye profile
Exhaustion vs. fastness trade-off review
Anaerobic biodegradability research model
Benzene-coupled azo scaffold
COD removal and metabolite degradability
Chromatographic/spectroscopic reference standard
Defined methoxy-hydroxyazobenzene chromophore
Spectral library and retention-time indexing
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